molecular formula C₁₁H₁₆O₆ B1139940 Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside CAS No. 6605-29-4

Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside

Cat. No. B1139940
CAS RN: 6605-29-4
M. Wt: 244.25
InChI Key:
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Description

Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside, also known as methyl 2,3-dideoxy-4,6-O-(1-methylethylidene)-α-D-threo-hex-2-enopyranoside, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of dideoxy sugars, which are important building blocks for many biologically active molecules.

Mechanism of Action

The mechanism of action of Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside is not well understood. However, it is believed that this compound exerts its biological activity by inhibiting the biosynthesis of glycoproteins and glycolipids, which are important components of cell membranes. This inhibition leads to the disruption of normal cellular function and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV). In addition, this compound has been shown to have anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside in lab experiments is its high yield and purity. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures during lab experiments.

Future Directions

There are many future directions for the use of Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside in scientific research. One of the potential applications is in the development of new anticancer drugs. This compound has shown promising results in inhibiting the growth of various cancer cells, and further research could lead to the development of more effective treatments for cancer. Another potential application is in the development of new antiviral agents. This compound has shown activity against HIV and HBV, and further research could lead to the development of more effective treatments for these viral infections. Overall, the unique properties of this compound make it a valuable tool for scientific research, and further studies are needed to fully understand its potential applications.
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been used in the synthesis of various biologically active molecules, including antibiotics, antiviral agents, and anticancer drugs. It has also been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and viral replication. While there are limitations to its use in lab experiments, the potential applications of this compound are vast, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside can be achieved by various methods. One of the most common methods is the acetylation of 2,3-dideoxy-4,6-O-isopropylidene-D-mannopyranose with acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction produces this compound as a white solid with a high yield.

Scientific Research Applications

Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside has been widely used in scientific research due to its unique properties. This compound has been used in the synthesis of various biologically active molecules, including antibiotics, antiviral agents, and anticancer drugs. It has also been used as a building block for the synthesis of glycosylated natural products, which are important in drug discovery.

properties

IUPAC Name

[(2R,3R,6S)-3-acetyloxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O6/c1-7(12)15-6-10-9(16-8(2)13)4-5-11(14-3)17-10/h4-5,9-11H,6H2,1-3H3/t9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLFAGQONKVTAA-MXWKQRLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C=CC(O1)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H](C=C[C@H](O1)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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